molecular formula C10H32N8O14 B12582392 Nitric acid;1,4,8,11-tetrazacyclotetradecane;dihydrate CAS No. 185507-88-4

Nitric acid;1,4,8,11-tetrazacyclotetradecane;dihydrate

Cat. No.: B12582392
CAS No.: 185507-88-4
M. Wt: 488.41 g/mol
InChI Key: GSTVAOWKOSXMLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4,8,11-tetrazacyclotetradecane can be synthesized through the reaction of 1,3-dibromopropane with ethylenediamine . The reaction typically involves heating the reactants in a suitable solvent under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

Industrial production of 1,4,8,11-tetrazacyclotetradecane involves similar synthetic routes but on a larger scale. The process includes careful control of reaction conditions to ensure high yield and purity. The compound is often produced in a crystalline form and may be further processed to obtain the dihydrate form by controlled hydration.

Comparison with Similar Compounds

1,4,8,11-tetrazacyclotetradecane is unique among macrocyclic ligands due to its specific ring size and nitrogen donor atoms. Similar compounds include:

These compounds share some properties with 1,4,8,11-tetrazacyclotetradecane but differ in their metal-binding affinities and structural characteristics .

Properties

CAS No.

185507-88-4

Molecular Formula

C10H32N8O14

Molecular Weight

488.41 g/mol

IUPAC Name

nitric acid;1,4,8,11-tetrazacyclotetradecane;dihydrate

InChI

InChI=1S/C10H24N4.4HNO3.2H2O/c1-3-11-7-9-13-5-2-6-14-10-8-12-4-1;4*2-1(3)4;;/h11-14H,1-10H2;4*(H,2,3,4);2*1H2

InChI Key

GSTVAOWKOSXMLH-UHFFFAOYSA-N

Canonical SMILES

C1CNCCNCCCNCCNC1.[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].O.O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.